1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a furan ring, a pyrazole moiety, and a piperazine ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Cyclohexyl Group Addition: The cyclohexyl group is usually added through a Grignard reaction or Friedel-Crafts alkylation.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a suitable diamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and reduced pyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes or activate receptors involved in inflammatory responses or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Known for its sigma-2 receptor agonist activity.
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl)-piperazine: Another compound with similar structural features.
Uniqueness
1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine stands out due to its unique combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications, from synthetic chemistry to biomedical research.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C18H24N4O2/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h4,7,12-14H,1-3,5-6,8-11H2,(H,19,20) |
InChI Key |
XEKWCSGPBRUGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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